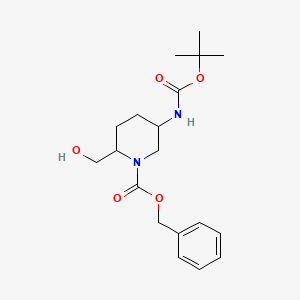
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
Overview
Description
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol is an organic compound with the chemical formula C10H8F5O. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a unique fluorinated alcohol. This compound is typically found as a colorless liquid or solid and is almost insoluble in water at room temperature .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, have been known to interact with various receptors .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds typically interact with their targets through non-covalent interactions.
Biochemical Pathways
Related compounds have been used in the synthesis of various derivatives via palladium catalysis , suggesting that they may interact with similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (226143296) and structure suggest that it may have reasonable bioavailability .
Result of Action
Related compounds have been shown to produce various effects, such as acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with difluoromethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetone.
Reduction: 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its unique fluorinated structure makes it a valuable probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting fluorine-sensitive biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-fluorophenyl)ethanol
- 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetone
- 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethane
Comparison: Compared to its similar compounds, 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly enhance its reactivity and stability. This makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYRKUXUVQSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
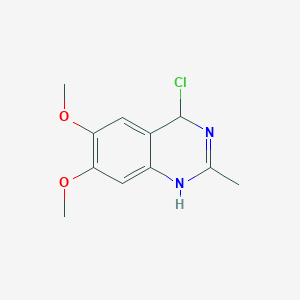

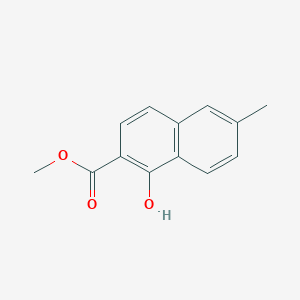
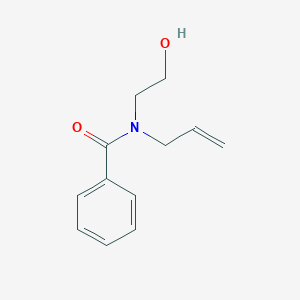
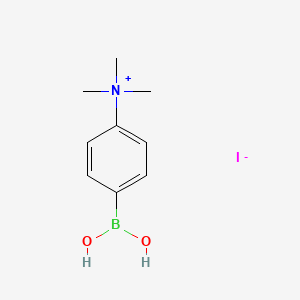
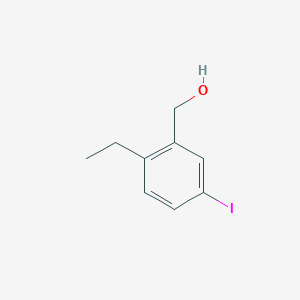
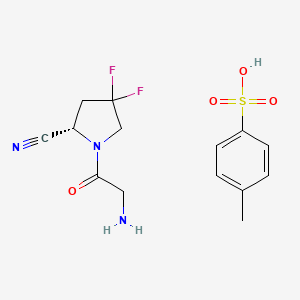

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
